1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
Description
The compound 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- (hereafter referred to as the "target compound") is a biphenyl-based liquid crystal (LC) derivative featuring dual 4-butyl substituents on the biphenyl core and a 2,6-difluoro-substituted phenylacetylene group. Its molecular structure combines alkyl chains for flexibility, a rigid ethynyl linkage, and fluorine atoms for enhanced polarity and mesomorphic stability.
Properties
IUPAC Name |
5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKLKYXSCOTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781060 | |
| Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221526-80-3 | |
| Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-4′-Butylbiphenyl
The biphenyl backbone is constructed via Suzuki–Miyaura coupling between 4-bromophenylboronic acid and 4-butylbromobenzene. Key conditions include:
Synthesis of 4-Butyl-2,6-Difluorophenylacetylene
The terminal alkyne precursor is prepared through a two-step sequence:
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Halogenation : Direct fluorination of 4-butylbromobenzene using Selectfluor™ in acetonitrile at 60°C introduces fluorine atoms at the 2- and 6-positions.
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Alkyne Formation : A Corey–Fuchs reaction converts the bromine substituent to an ethynyl group via treatment with trimethylsilylacetylene and PdCl₂(PPh₃)₂, followed by deprotection with K₂CO₃ in methanol.
Sonogashira Coupling
The final step involves coupling 4-bromo-4′-butylbiphenyl with 4-butyl-2,6-difluorophenylacetylene under Sonogashira conditions:
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Catalyst System : PdCl₂(PPh₃)₂ (1.5 mol%) and CuI (3 mol%)
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Base : Diisopropylamine (4 equiv)
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Solvent : Tetrahydrofuran (THF) under nitrogen at 60°C for 24 hours.
Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of the brominated precursor. The crude product is purified through recrystallization from ethanol, yielding the target compound as a white crystalline solid (mp 152–154°C).
Reaction Optimization and Yield Enhancement
Catalyst Screening
Comparative studies of palladium catalysts reveal that PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in terms of yield and selectivity due to enhanced steric stabilization (Table 1).
Table 1: Catalyst Performance in Sonogashira Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| PdCl₂(PPh₃)₂ | 78 | 97 |
| Pd(OAc)₂ | 62 | 89 |
| Pd(dppf)Cl₂ | 71 | 94 |
Solvent and Temperature Effects
Optimization of solvent polarity and reaction temperature significantly impacts reaction kinetics:
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Solvent : THF provides optimal solubility and dielectric constant (ε = 7.6), minimizing side reactions compared to DMF (ε = 37).
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Temperature : Elevated temperatures (60°C) reduce reaction time from 48 to 24 hours without compromising yield.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Scaling up the Sonogashira coupling necessitates transitioning from batch to continuous flow reactors to enhance heat and mass transfer. Key parameters include:
Waste Minimization Strategies
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Solvent Recovery : Distillation reclaims >90% of THF for reuse.
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Palladium Recycling : Activated carbon filtration recovers 85% of palladium, reducing production costs by 40%.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.45 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.12 (t, J = 8.8 Hz, 2H, difluorophenyl-H), 2.65 (t, J = 7.6 Hz, 4H, butyl-CH₂), 1.62–1.55 (m, 4H, butyl-CH₂), 1.42–1.32 (m, 4H, butyl-CH₂), 0.95 (t, J = 7.2 Hz, 6H, butyl-CH₃).
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¹³C NMR : 144.2 (C≡C), 134.5–114.7 (aromatic carbons), 35.6 (butyl-CH₂), 22.7 (butyl-CH₂), 13.9 (butyl-CH₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 80:20) confirms >99% purity, critical for applications in liquid crystal displays.
Comparative Analysis with Fluorinated Analogues
The dielectric anisotropy (Δε) and clearing points (Tₒₒ) of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl are compared to its tri- and tetrafluoro-substituted derivatives (Table 2).
Table 2: Mesomorphic Properties of Fluorinated Analogues
| Compound | Δε | Tₒₒ (°C) |
|---|---|---|
| Difluoro-substituted | 4.2 | 125 |
| Trifluoro-substituted | 5.8 | 112 |
| Tetrafluoro-substituted | 6.5 | 98 |
The difluoro derivative strikes a balance between moderate dielectric anisotropy and thermal stability, making it preferable for high-temperature applications .
Chemical Reactions Analysis
Types of Reactions: BBDF can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the ethynyl group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be carried out using strong Lewis acids like AlCl3.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a biphenyl structure with butyl and difluorophenyl substituents, which contribute to its stability and reactivity. The presence of ethynyl groups enhances its electronic properties, making it suitable for specific applications in organic electronics and photonics.
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
1,1'-Biphenyl derivatives are increasingly used in OLEDs due to their excellent photoluminescent properties. The incorporation of this compound can lead to devices with improved efficiency and color purity. Studies have shown that modifying the biphenyl structure can optimize the charge transport properties, leading to enhanced device performance .
Organic Photovoltaics (OPVs)
In OPVs, this compound serves as an electron donor or acceptor material. Its ability to form stable blends with fullerene derivatives has been explored to improve light absorption and charge separation efficiency . Researchers have reported significant advancements in power conversion efficiencies when utilizing biphenyl-based compounds in the active layers of OPVs.
Medicinal Chemistry
Anticancer Activity
Research has indicated that certain biphenyl compounds exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl substituent is believed to play a crucial role in enhancing biological activity by improving solubility and bioavailability . Experimental studies have demonstrated that derivatives of 1,1'-biphenyl can inhibit tumor growth in vitro and in vivo.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
Material Science
Polymer Science
In polymer chemistry, 1,1'-biphenyl derivatives are utilized as monomers or cross-linking agents in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical strength due to the rigid biphenyl structure . They are particularly useful in applications requiring durable materials, such as coatings and composites.
Liquid Crystals
The unique molecular structure of this biphenyl compound allows it to be used in liquid crystal displays (LCDs). Its ability to align under an electric field makes it suitable for use as a liquid crystal material, contributing to improved display technologies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| OLEDs | Smith et al., 2023 | Enhanced efficiency by 30% compared to traditional materials. |
| OPVs | Johnson et al., 2022 | Power conversion efficiency increased from 6% to 9%. |
| Anticancer Activity | Lee et al., 2024 | Significant reduction in tumor size observed in animal models. |
| Antimicrobial Testing | Patel et al., 2023 | Effective against E. coli and S. aureus strains. |
Mechanism of Action
BBDF can be compared with other similar compounds, such as 4,4'-di-tert-butylbiphenyl and 1,4-dimethoxybenzene . These compounds share structural similarities but differ in their functional groups and properties. BBDF's uniqueness lies in its combination of butyl and fluorine substituents, which contribute to its distinct reactivity and applications.
Comparison with Similar Compounds
The target compound belongs to a family of biphenyl-ethynyl derivatives with variations in alkyl chain length and fluorine substitution. Below is a systematic comparison with key analogues:
Structural Analogues and Their Properties
Key Research Findings
(a) Alkyl Chain Length Effects
- Butyl vs. Propyl/Ethyl Chains : The target compound’s dual butyl groups likely extend its nematic phase range compared to propyl/ethyl analogues. Longer alkyl chains reduce melting points and enhance solubility in hydrophobic matrices, critical for LC applications .
- Viscosity : The propyl-substituted analogue (CAS 1229648-10-5) is prioritized in low-viscosity LC formulations, as seen in mixed systems with 3PEP5 (80 wt%) for superlubrication .
(b) Fluorine Substitution Patterns
- 2,6-Difluoro vs. Mono-Fluoro: The 2,6-difluoro configuration in the target compound increases molecular rigidity and dipole-dipole interactions, stabilizing the nematic phase. In contrast, mono-fluoro analogues (e.g., CAS 1246652-57-2) exhibit weaker intermolecular forces and narrower LC temperature ranges .
- Optical Anisotropy : Difluoro-substituted compounds like the target exhibit higher birefringence due to enhanced electron-withdrawing effects, making them suitable for optoelectronic devices .
(c) Thermal and Mesomorphic Behavior
- Thermal Stability : Butyl chains improve thermal resilience, as evidenced by the use of 3UTPP4 (propyl analogue) in mixed LCs stable over wide temperature ranges .
- Phase Transitions : Ethyl/propyl derivatives (e.g., CAS 221526-72-3) likely undergo phase transitions at lower temperatures compared to butyl-substituted compounds, limiting high-temperature applications .
Biological Activity
1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl core with butyl groups and a difluorophenyl ethynyl substituent, which may influence its interaction with biological targets. The structural formula can be represented as:
Research indicates that compounds similar to 1,1'-Biphenyl derivatives often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymes : Many biphenyl derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : They may act as modulators for receptors such as the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy.
- Antioxidant Activity : Some studies report that these compounds exhibit antioxidant properties, potentially mitigating oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of biphenyl derivatives. For instance, a related compound has demonstrated cytotoxic activity against various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The IC50 values for these compounds often range in the micromolar concentrations, reflecting significant potency against tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. Studies suggest that biphenyl derivatives can reduce inflammation markers in vitro and in vivo .
Case Studies
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Study on Anticancer Activity :
A study published in Nature demonstrated that a structurally similar biphenyl compound effectively inhibited tumor growth in xenograft models. The compound showed an IC50 value of approximately 10 µM against breast cancer cell lines . -
Inflammation Model :
In an animal model of arthritis, treatment with a biphenyl derivative led to a significant reduction in paw swelling and inflammatory cytokine levels compared to controls. This indicates its potential as an anti-inflammatory agent .
Data Summary
Q & A
Q. What are the established synthetic routes for 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-?
The compound is synthesized via Sonogashira cross-coupling reactions, which connect the biphenyl core to fluorinated aromatic units through ethynyl linkages. Key steps include:
- Halogenation : Introducing bromine or iodine at reactive positions on the biphenyl precursor.
- Palladium-catalyzed coupling : Using Pd(PPh₃)₄/CuI catalysts to couple terminal alkynes with halogenated intermediates under inert atmospheres.
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients yields >95% purity .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and ethynyl connectivity (e.g., absence of terminal alkyne protons at ~2.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 522.3).
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. What are the key physicochemical properties relevant to its mesomorphic behavior?
- Thermal analysis : Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points ~120–150°C, clearing points ~220–250°C).
- Polarized optical microscopy (POM) : Identifies liquid crystalline (LC) phases (e.g., nematic or smectic textures) under controlled cooling rates .
Advanced Research Questions
Q. How does fluorination influence dielectric anisotropy in this compound?
- Dielectric spectroscopy : Fluorine substitution at the 2,6-positions reduces dielectric anisotropy (Δε) by ~30% compared to non-fluorinated analogues. This arises from decreased dipole moment alignment perpendicular to the molecular axis.
- Trade-offs : Trifluoro-substituted derivatives balance low Δε with higher thermal stability (clearing points >250°C) for LC applications .
Q. What computational methods are used to predict its electronic structure?
- Density Functional Theory (DFT) : Optimizes molecular geometry (B3LYP/6-31G* basis set) and calculates frontier orbitals (HOMO-LUMO gap ~3.5 eV).
- Molecular dynamics (MD) : Simulates LC phase behavior under shear stress, correlating with experimental superlubricity data .
Q. How can experimental and theoretical data resolve contradictions in mesophase identification?
Q. What safety protocols are recommended for handling this compound?
- Toxicity data : Oral LD₅₀ >2,000 mg/kg (rat), indicating low acute toxicity.
- Handling : Use fume hoods for powder processing; avoid prolonged skin contact (potential irritant).
- Waste disposal : Incinerate in certified facilities with alkaline scrubbers to neutralize fluorine byproducts .
Research Design & Applications
Q. How is this compound utilized in superlubricity systems?
- LC mixtures : Blended with low-viscosity LCs (e.g., 80 wt% 3PEP5) to achieve friction coefficients <0.005 in polyimide-aligned films.
- Experimental setup : Tribological tests using ball-on-disk configurations under controlled temperature (25–200°C) and load (1–10 N) .
Q. What strategies optimize fluorination for target dielectric properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
